(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Chiral impurity control Tofacitinib quality control ICH Q6A enantiomeric impurity

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 1354486-07-9) is a chiral piperidine derivative existing as the cis-configured (3S,4S) enantiomer, also referred to as cis-1-benzyl-3-(methylamino)-4-methylpiperidine dihydrochloride. It is formally classified as an impurity of Tofacitinib—specifically designated as Tofacitinib Impurity DT, Impurity 02, or Impurity 34 by various pharmacopeial naming conventions.

Molecular Formula C14H24Cl2N2
Molecular Weight 291.26
CAS No. 1354486-07-9
Cat. No. B1148765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
CAS1354486-07-9
Molecular FormulaC14H24Cl2N2
Molecular Weight291.26
Structural Identifiers
SMILESCC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14+;;/m0../s1
InChIKeyCVQNXCBXFOIHLH-CIKMBUIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS 1354486-07-9): Chiral Identity, Regulatory Role, and Procurement Rationale


(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 1354486-07-9) is a chiral piperidine derivative existing as the cis-configured (3S,4S) enantiomer, also referred to as cis-1-benzyl-3-(methylamino)-4-methylpiperidine dihydrochloride . It is formally classified as an impurity of Tofacitinib—specifically designated as Tofacitinib Impurity DT, Impurity 02, or Impurity 34 by various pharmacopeial naming conventions [1]. The compound bears two contiguous stereogenic centers on the piperidine ring and is the enantiomer of the key (3R,4R)-configured intermediate used in the manufacture of the active pharmaceutical ingredient Tofacitinib citrate (Xeljanz) [2]. Its primary utility lies in serving as a characterized reference standard for chiral purity monitoring, analytical method development, and quality control during Tofacitinib drug substance and drug product manufacturing .

Why Generic Substitution Fails for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride: Stereochemistry, Salt Form, and Regulatory Traceability


Generic substitution among compounds within the 1-benzyl-N,4-dimethylpiperidin-3-amine class is precluded by three interdependent factors. First, the compound possesses two contiguous chiral centers, yielding four possible stereoisomers—(3R,4R), (3S,4S), (3R,4S), and (3S,4R)—each with distinct chromatographic retention behavior and biological relevance [1]. The (3S,4S) enantiomer is specifically monitored as the SS-isomer impurity in Tofacitinib citrate, where ICH Q6A requires its content to remain below 1% of the active (3R,4R)-drug substance [2]. Second, the dihydrochloride salt form (CAS 1354486-07-9) differs from the free base (CAS 1354621-59-2) and the monohydrochloride (CAS 477600-68-3) in molecular weight (291.26 vs. 218.34 g/mol), solubility, and hygroscopicity, directly impacting weighing accuracy and solution preparation for quantitative analytical workflows . Third, regulatory filings (ANDA, DMF) demand impurity reference standards with fully characterized stereochemical identity and traceable certificates of analysis; a different salt form, stereoisomer, or uncharacterized mixture cannot satisfy these evidentiary requirements [3].

Quantitative Differentiation Evidence for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride: Head-to-Head Stereochemical, Analytical, and Synthetic Comparisons


Stereochemical Identity and ICH Q6A Regulatory Threshold: (3S,4S)-Enantiomer as the Specified Enantiomeric Impurity of Tofacitinib Citrate

The (3S,4S)-enantiomer is specifically designated as the SS-isomer enantiomeric impurity of Tofacitinib citrate (RR-isomer). Per ICH Q6A guidelines for single-enantiomer drugs, the content of the SS-isomer must be controlled below 1% in the final drug product to ensure safety and efficacy [1]. A validated chiral RP-HPLC method achieved baseline resolution (Rs > 2.0) between the RR-isomer and SS-isomer, with an LOD of 0.04 μg/mL (equivalent to detection at 0.02% of the drug substance concentration) and LOQ of 0.1 μg/mL, providing sensitivity comparable to the normal-phase HPLC methods reported in the literature [1]. In contrast, the (3R,4S)- and (3S,4R)-diastereoisomers exhibit different linearity ranges (0.6–12 μg/mL each) when separated by NP-HPLC, confirming that the (3S,4S)-enantiomer possesses distinct chromatographic behavior requiring dedicated reference standards for unambiguous identification and quantification [2].

Chiral impurity control Tofacitinib quality control ICH Q6A enantiomeric impurity Pharmacopeial reference standard Enantiomeric purity

Enzymatic Stereocomplementary Synthesis: Direct (3S,4S) vs. (3R,4R) Yield and Stereoselectivity Comparison

A stereocomplementary enzymatic dynamic kinetic resolution–asymmetric reductive amination (DKR-ARA) process employing two enantiocomplementary imine reductases (IREDs) was developed to produce both enantiomers of cis-1-benzyl-N,4-dimethylpiperidin-3-amine [1]. The (3S,4S)-enantiomer was obtained in 91% isolated yield with >99% enantiomeric excess (ee) and >99:1 diastereomeric ratio (dr). The (3R,4R)-enantiomer—the desired tofacitinib intermediate—was obtained in 83% isolated yield with 97% ee and >99:1 dr under comparable conditions [1]. An alternative patented process using chiral rhodium catalysts for asymmetric hydrogenation achieved enantiomeric excess of only >67% for either enantiomer, demonstrating the superior stereochemical fidelity of the enzymatic approach for producing highly enantioenriched (3S,4S) material [2].

Enzymatic dynamic kinetic resolution Imine reductase Asymmetric reductive amination Chiral amine synthesis Tofacitinib intermediate production

Chiral HPLC Method Validation: Intra- and Inter-Day Precision, Recovery, and Linearity of (3S,4S)-Enantiomer Quantification

The validated RP-HPLC method demonstrated intra-day precision (RSD) of 0.9% and inter-day precision (RSD) of 0.7% for the (3S,4S)-enantiomer peak area across six replicate injections and three consecutive days, respectively [1]. Average recovery of the SS-isomer was 98.6% with an RSD of 0.7%, falling well within ICH Q2(R1) acceptance criteria [1]. The calibration curve exhibited excellent linearity over 0.1002–20.04 μg/mL (r = 0.9999), spanning approximately three orders of magnitude [1]. For comparison, the earlier NP-HPLC method achieved average recoveries of 98.6% (RSD 1.61%) for the (3S,4S)-enantiomer, 100.8% (RSD 1.21%) for (3R,4S)-diastereoisomer, and 98.8% (RSD 1.34%) for (3S,4R)-diastereoisomer, demonstrating that the (3S,4S)-enantiomer exhibits the highest RSD among the three quantified optical isomers under NP-HPLC conditions [2].

Chiral HPLC method validation ICH Q2(R1) Enantiomeric impurity quantification Analytical quality by design Reference standard certification

Green Analytical Chemistry Advantage: RP-HPLC Hazard Assessment vs. NP-HPLC for (3S,4S)-Enantiomer Determination

The chiral RP-HPLC method developed for (3S,4S)-enantiomer determination was evaluated against three greenness metrics: Analytical Eco-Scale score of 79 (above 75 = excellent green analysis), AGREE score of 0.61, and a predominantly green GAPI pictogram [1]. Critically, the hazard penalty points (PPs) for the mobile phase in the RP-HPLC method totaled 6 (from acetonitrile alone), compared to 12 for the NP-HPLC method (n-hexane: 8 PPs from four hazard pictograms plus one danger symbol; ethanol: 4 PPs) [1]. The RP-HPLC method consumes only 2.0 mL of acetonitrile per sample preparation and operates at a flow rate of 0.6 mL/min with a 40-minute total run time [1]. Despite the greener solvent system, the RP-HPLC method maintains comparable sensitivity (LOD 0.04 μg/mL) and separation efficiency (resolution > 2.0) to the NP-HPLC method, making it an environmentally preferable yet analytically equivalent option for (3S,4S)-enantiomer quantification [1].

Green analytical chemistry Analytical Eco-Scale AGREE metric Sustainable pharmaceutical analysis RP-HPLC vs. NP-HPLC

Dihydrochloride Salt Form: Molecular Weight, Purity Specification, and Traceability Advantages Over Free Base

The dihydrochloride salt (CAS 1354486-07-9, MW = 291.26 g/mol) offers distinct practical advantages over the free base (CAS 1354621-59-2, MW = 218.34 g/mol) for reference standard applications . The higher molecular weight of the dihydrochloride salt reduces relative weighing error during standard solution preparation; for a target concentration of 100 μg/mL, a 1 mg weighing error on a 10 mg sample contributes approximately 10% uncertainty for the free base versus approximately 7.3% for the dihydrochloride salt when normalized to the free base equivalent . Commercial suppliers routinely provide this compound at 98% purity (HPLC) with full Certificate of Analysis including HPLC, NMR, and MS characterization data, enabling traceability to pharmacopeial standards (USP or EP) for ANDA regulatory filings . The dihydrochloride salt also exhibits improved ambient stability compared to the hygroscopic free base, as evidenced by solution stability over 72 hours at ambient temperature (RSD of peak area change < 0.7%) [1].

Salt form selection Reference standard certification Analytical weighing accuracy Certificate of Analysis Pharmacopeial traceability

Quality Monitoring Method: (3S,4S)-Dihydrochloride as a Standard Contrast Product for Tofacitinib Intermediate and API Purity Control

Chinese patent CN104761556A explicitly discloses the use of the (3S,4S)-configured compound as a 'standard contrast product' for monitoring and optimizing the quality of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib intermediate, Compound A) and the final Tofacitinib API [1]. The patent establishes that the purity of the (3R,4R)-intermediate directly determines the purity of the final Tofacitinib drug substance, and the (3S,4S)-enantiomer serves as the reference for qualitative and quantitative analysis of the undesired enantiomeric impurity [1]. This is distinct from other Tofacitinib-related impurities (e.g., Impurity 22, CAS 1640972-35-5; Impurity 23, CAS 1640971-60-3; Impurity M, CAS 477600-74-1), which are monitored for degradation products rather than stereochemical fidelity [2]. Solution stability studies on these other impurities showed that Impurity M remained stable across acidic, neutral, and alkaline conditions over 24 hours (RSD < 2.0%), while Impurities 22 and 23 exhibited degradation under alkaline conditions [2], highlighting the context-dependent stability profile that differentiates each impurity reference standard.

Quality monitoring method Process-related impurity Standard contrast product AND A regulatory filing Tofacitinib manufacturing control

Best-Fit Application Scenarios for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride Based on Verified Quantitative Evidence


Chiral Purity Reference Standard for Tofacitinib Citrate ANDA Regulatory Filings

This compound serves as the primary reference standard for the (3S,4S)-enantiomer (SS-isomer) during ANDA method development and validation. The ICH Q6A requirement that SS-isomer content remain below 1% necessitates a well-characterized reference standard with certified purity (≥98% HPLC) and complete spectroscopic characterization (NMR, MS, IR) [1]. The validated RP-HPLC method providing LOD of 0.04 μg/mL (detection at 0.02% relative to drug substance) and LOQ of 0.1 μg/mL enables robust quantification well below the regulatory threshold, and the method's demonstrated inter-day precision of 0.7% RSD ensures reproducible results across multiple QC runs [1]. Procurement of the dihydrochloride salt (MW 291.26) rather than the free base (MW 218.34) improves gravimetric accuracy during standard preparation .

Enzymatic Synthesis Feasibility Assessment and Route Scouting for Chiral Piperidine Intermediates

The availability of the (3S,4S)-dihydrochloride as an analytically pure reference compound enables direct assessment of enzymatic DKR-ARA reaction outcomes. The literature benchmark of 91% isolated yield, >99% ee, and >99:1 dr for the (3S,4S)-enantiomer using imine reductases [2] provides a quantitative target against which newly developed biocatalytic routes can be compared. Furthermore, the compound's distinct retention behavior on both NP-HPLC (Chiralpak AS-H) and RP-HPLC (CHIRALPAK IH) columns—with linearity over 0.5–10 μg/mL and 0.1002–20.04 μg/mL, respectively [1][3]—makes it suitable as a chiral chromatography system suitability standard during method transfer between laboratories.

Green Analytical Method Implementation for Industrial QC Laboratories

For pharmaceutical QC laboratories transitioning from normal-phase to reversed-phase chiral methods under corporate sustainability mandates, this compound enables adoption of the validated green RP-HPLC method. The quantified reduction in mobile phase hazard PPs (6 vs. 12 for NP-HPLC), combined with an Analytical Eco-Scale score of 79 and AGREE score of 0.61 [1], provides auditable metrics for EHS reporting. The method consumes only 2.0 mL of acetonitrile per sample and operates without hexane—eliminating a Class 2 solvent from the workflow—while maintaining resolution >2.0 between the RR- and SS-isomers [1]. This scenario is particularly compelling for laboratories in jurisdictions with stringent volatile organic compound (VOC) emission regulations.

Quality Monitoring of Tofacitinib Intermediate (Compound A) During Manufacturing Scale-Up

Per patent CN104761556A, the (3S,4S)-compound is designated as the standard contrast product for monitoring the chiral purity of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound A), the penultimate intermediate in Tofacitinib synthesis [4]. During process scale-up, tracking the (3S,4S)-enantiomer content in Compound A using this characterized reference standard allows early detection of stereochemical erosion, which if unchecked would propagate to the final API. This application is distinct from degradation product monitoring using Impurities 22, 23, or M, which address chemical rather than stereochemical purity [5].

Quote Request

Request a Quote for (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.